molecular formula C8H12N2 B13538300 (1r)-1-(2-Methylpyridin-3-yl)ethan-1-amine

(1r)-1-(2-Methylpyridin-3-yl)ethan-1-amine

Cat. No.: B13538300
M. Wt: 136.19 g/mol
InChI Key: LWIWISPHEYROCV-ZCFIWIBFSA-N
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Description

“(1R)-1-(2-Methylpyridin-3-yl)ethan-1-amine,” also known as ®-2-methyl-3-pyridylmethylamine, is a chiral amine compound. Its chemical structure consists of a pyridine ring with a methyl group at the 2-position and an ethylamine side chain attached to the 1-position. The stereochemistry is specified as (1R), indicating that the chiral center is in the R configuration.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reductive amination of 2-methylpyridine with an appropriate amine source. For example:

    Reductive Amination with Formaldehyde and Ammonium Formate:

    Other Methods:

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific proprietary methods may vary among manufacturers.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the pyridine ring or the amine group can occur.

    Substitution: Nucleophilic substitution reactions at the pyridine nitrogen or the ethylamine nitrogen are possible.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Alkyl halides or other electrophiles can be employed.

Major Products:
  • Oxidation: Oxidized derivatives of the compound.
  • Reduction: Reduced forms of the compound.
  • Substitution: Alkylated or substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for its potential biological activity (e.g., as ligands for receptors).

    Medicine: May have applications in drug discovery or as intermediates in pharmaceutical synthesis.

    Industry: Used in the production of fine chemicals.

Mechanism of Action

The specific mechanism of action for this compound depends on its application. It could act as a ligand, enzyme inhibitor, or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds: Other pyridine-based amines with similar structures.

    Uniqueness: Highlight its stereochemistry (R configuration) and specific substituents.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-(2-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6(9)8-4-3-5-10-7(8)2/h3-6H,9H2,1-2H3/t6-/m1/s1

InChI Key

LWIWISPHEYROCV-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(C=CC=N1)[C@@H](C)N

Canonical SMILES

CC1=C(C=CC=N1)C(C)N

Origin of Product

United States

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